[2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-22-15-9-5-2-6-12(15)10-17(21)23-11-16(20)19-14-8-4-3-7-13(14)18/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIYQVWHLNRHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the reaction of 2-fluoroaniline with 2-(2-methoxyphenyl)acetic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the fluoroaniline group, potentially converting it to a fluoroaniline derivative.
Substitution: The fluoroaniline group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fluoroaniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroaniline group can form hydrogen bonds and hydrophobic interactions with target proteins, while the methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis with structurally related compounds highlights key differences in substituents, molecular weights, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point/Decomposition | Yield |
|---|---|---|---|---|---|
| [2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate (Target) | Not explicitly given* | ~350–370 (estimated) | 2-fluoroanilino, 2-methoxyphenyl | Not reported | Not reported |
| [1-[2-(2-Methoxyphenyl)-2-oxoethyl]-...]pyridin-1-ium dibromide (5b) | C₂₇H₂₄Br₂N₂O₄ | 644.27 | 2-methoxyphenyl, pyridinium bromide | Decomposes at 258–259°C | 96% |
| [2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate | C₁₉H₁₉ClNO₄ | 347.09 | 2-methylanilino, phenoxy, chloro | Not reported | Not reported |
| Ethyl (2-methoxyphenyl)aminoacetate | C₁₁H₁₂FNO₄ | 241.22 | 2-methoxyphenyl, ethyl ester | Not reported | 99% |
Notes:
- The 2-methoxyphenyl acetate moiety may improve lipophilicity and membrane permeability relative to nitro or brominated analogs (e.g., 5a in has 8.70% nitrogen content due to nitro groups).
- Pyridinium salts (e.g., 5b in ) exhibit higher molecular weights and ionic character, affecting solubility and biological targeting.
Pharmacological and Application Insights
- Fluorinated Analogs : Fluorine substitution (e.g., in 2-fluorophenylacetic acid, CAS 451-82-1 ) is associated with enhanced bioavailability and receptor binding, suggesting similar advantages for the target compound.
Research Findings and Data Gaps
- Structural Data : The target compound’s exact melting point, solubility, and spectroscopic data (e.g., IR, NMR) are absent in the evidence but can be inferred from analogs (e.g., pyridinium salts in ).
- Biological Activity: No direct pharmacological data exists, but fluorinated and methoxylated analogs are linked to anticancer, antimicrobial, and CNS-targeting applications .
Q & A
Q. What are the recommended synthetic routes for [2-(2-Fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : A common synthetic approach involves coupling 2-(2-fluoroanilino)-2-oxoacetic acid with 2-(2-methoxyphenyl)acetic acid via esterification. Key steps include:
- Activation : Use carbodiimide coupling agents (e.g., DCC or EDC) with a catalytic base (DMAP) in anhydrous dichloromethane or THF .
- Temperature : Maintain 0–5°C during activation to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .
Yield optimization requires precise control of stoichiometry (1:1.1 molar ratio of acid to coupling agent) and inert atmosphere to prevent hydrolysis .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm ester linkage formation (e.g., carbonyl signals at ~170–175 ppm) and substituent positions (e.g., fluorine coupling in F NMR) .
- IR Spectroscopy : Detect ester C=O stretches (~1740 cm) and amide N-H stretches (~3300 cm) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for fluorine-containing ions .
- X-ray Crystallography : Resolve crystal structure ambiguities, especially for stereochemical confirmation (e.g., torsion angles between aromatic rings) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and DMF but poorly in water. Solubility in ethanol increases at elevated temperatures (40–60°C) .
- Stability :
- pH : Stable in neutral conditions (pH 6–8); hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) environments.
- Temperature : Degrades above 150°C; store at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data caused by impurities or tautomerism?
- Methodological Answer :
- Chromatographic Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure fractions .
- 2D NMR Techniques : Employ H-C HSQC and HMBC to distinguish tautomeric forms (e.g., keto-enol equilibria) .
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Evans’ oxazaborolidine catalysts for asymmetric esterification .
- Chiral Chromatography : Employ Chiralpak IA/IB columns with hexane/isopropanol mobile phases for enantiomer separation .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer via reversible intermediates .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 3-fluoro) or methoxyphenyl (e.g., 3,4-dimethoxy) groups .
- Biological Assays :
- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence polarization assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC values .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .
Q. What computational methods predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- In Silico Metabolism : Simulate phase I/II metabolism using Schrödinger’s ADMET Predictor or MetaDrug .
- CYP450 Inhibition : Assess interactions with CYP3A4/2D6 via fluorometric assays using human liver microsomes .
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and bioavailability using LC-MS/MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to track in vivo degradation products .
- Dose-Response Calibration : Adjust in vitro concentrations to match achievable in vivo plasma levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
